molecular formula C16H15ClN2O B3274018 Glycosine hydrochloride CAS No. 6000-56-2

Glycosine hydrochloride

Cat. No.: B3274018
CAS No.: 6000-56-2
M. Wt: 286.75 g/mol
InChI Key: AIWXKNXRKJUXHK-UHFFFAOYSA-N
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Description

Glycosine hydrochloride is a chemical compound known for its significant role in various biological and industrial applications. It is a derivative of glycosine, a naturally occurring alkaloid found in certain plant species. This compound is often utilized in scientific research due to its unique properties and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of glycosine hydrochloride typically involves the reaction of glycosine with hydrochloric acid. The process can be summarized as follows:

    Starting Material: Glycosine is extracted from plant sources or synthesized through chemical methods.

    Reaction with Hydrochloric Acid: Glycosine is dissolved in an appropriate solvent, and hydrochloric acid is added to the solution.

    Formation of this compound: The reaction mixture is stirred under controlled temperature and pressure conditions until this compound precipitates out.

    Purification: The precipitate is filtered, washed, and dried to obtain pure this compound.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves:

    Extraction or Synthesis of Glycosine: Large quantities of glycosine are obtained through extraction or chemical synthesis.

    Reaction with Hydrochloric Acid: The glycosine is reacted with hydrochloric acid in industrial reactors.

    Purification and Quality Control: The product is purified using filtration and drying techniques, followed by rigorous quality control to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions: Glycosine hydrochloride undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxidation products.

    Reduction: It can be reduced under specific conditions to yield reduced derivatives.

    Substitution: this compound can participate in substitution reactions, where the hydrochloride group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield glycosine oxide, while reduction may produce glycosine derivatives with altered functional groups.

Scientific Research Applications

Glycosine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: this compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of glycosine hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through:

    Binding to Receptors: this compound may bind to specific receptors on cell surfaces, triggering a cascade of intracellular events.

    Modulation of Enzymes: It can modulate the activity of enzymes involved in various biochemical pathways.

    Gene Expression: this compound may influence gene expression, leading to changes in cellular functions.

Comparison with Similar Compounds

Glycosine hydrochloride can be compared with other similar compounds, such as:

    Glucosamine Hydrochloride: Both compounds have similar structural features but differ in their biological activities and applications.

    Chitosamine: Another related compound with distinct properties and uses.

    N-Acetylglucosamine: A derivative of glucosamine with unique biological functions.

Uniqueness: this compound is unique due to its specific chemical structure and the range of reactions it can undergo. Its potential therapeutic applications and versatility in scientific research make it a valuable compound in various fields.

Properties

IUPAC Name

2-benzyl-1-methylquinazolin-4-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O.ClH/c1-18-14-10-6-5-9-13(14)16(19)17-15(18)11-12-7-3-2-4-8-12;/h2-10H,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIWXKNXRKJUXHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)N=C1CC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40208705
Record name Glycosine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40208705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6000-56-2
Record name 4(1H)-Quinazolinone, 1-methyl-2-(phenylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6000-56-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycosine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006000562
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycosine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40208705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLYCOSINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2BY6044Y7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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